Phenylarsonous acid
Overview
Description
Phenylarsonous acid is an organoarsenic compound with the chemical formula C₆H₇AsO₂. It is a derivative of arsenous acid where one of the hydroxyl groups is replaced by a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Phenylarsonous acid can be synthesized through several routes. A common method involves the treatment of phenyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst. The reaction proceeds as follows:
C6H5N2++NaAsO2→C6H5AsO2H+Na++N2
This method was first prepared by Michaelis and Loenser . The compound can also be synthesized by other routes involving similar reagents and conditions.
Chemical Reactions Analysis
Phenylarsonous acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to phenylarsonic acid using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to phenylarsine using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenylarsonous acid has several scientific research applications:
Chemistry: It is used as a precursor to other organoarsenic compounds, which are important in various chemical reactions and processes.
Biology: The compound is used in studies related to cellular metabolism and enzyme inhibition.
Medicine: this compound derivatives, such as PENAO, are being investigated for their potential as anticancer agents.
Industry: It is used in the production of animal feed additives and other industrial applications.
Mechanism of Action
The mechanism of action of phenylarsonous acid involves its interaction with specific molecular targets. For example, PENAO, a derivative of this compound, targets the mitochondrial adenine nucleotide translocase. This interaction leads to the inhibition of ATP production, resulting in the disruption of cellular energy metabolism and ultimately causing cell death .
Comparison with Similar Compounds
Phenylarsonous acid can be compared with other similar compounds, such as:
Phenylarsonic acid: An oxidized form of this compound, used in similar applications.
4-hydroxy-3-nitrobenzenearsonic acid (Roxarsone): Used as an animal feed additive.
p-arsanilic acid: Another organoarsenic compound used in animal nutrition.
4-nitrophenylarsonic acid: Used in various chemical processes.
This compound is unique due to its specific molecular structure and the types of reactions it undergoes, making it valuable in different scientific and industrial applications .
Properties
IUPAC Name |
phenylarsonous acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7AsO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAJOULDYUXQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As](O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7AsO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180058 | |
Record name | Phenylarsonous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25400-22-0 | |
Record name | As-Phenylarsonous acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25400-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylarsonous acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylarsonous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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